molecular formula C16H12N2OS B3061726 N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 14269-45-5

N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B3061726
CAS No.: 14269-45-5
M. Wt: 280.3 g/mol
InChI Key: NIRMZOKDACPPER-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 14269-45-5) is a chemical compound with the molecular formula C₁₆H₁₂N₂OS and a molecular weight of 280.34 g/mol . This benzamide derivative features a 1,3-thiazole ring substituted at the 2-position with a benzamide group and at the 4-position with a phenyl ring . The compound presents key physicochemical properties including an estimated LogP of 3.8 and a Topological Polar Surface Area (TPSA) of 70.2 Ų, parameters that are valuable for predicting its absorption and permeability characteristics in pharmacological research . The core structure of this compound, the benzothiazole scaffold, is of significant interest in medicinal chemistry and drug discovery . Benzothiazole derivatives are extensively investigated for a wide spectrum of biological activities and are found in compounds acting on the central nervous system, as monoamine oxidase inhibitors, and as dopamine receptor ligands . Researchers value this scaffold for developing novel therapeutic agents, making this compound a valuable building block for synthesizing more complex molecules or for use as a reference standard in bioactivity screening programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14269-45-5

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

NIRMZOKDACPPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

The Thiazole Benzamide Scaffold: Significance in Medicinal Chemistry

The fusion of a thiazole (B1198619) ring with a benzamide (B126) group creates a molecular scaffold with considerable versatility and a wide spectrum of biological activities. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a key component in numerous natural and synthetic compounds with therapeutic value, including vitamin B1 and penicillin. The benzamide moiety is also a common feature in many approved drugs, contributing to their pharmacological profiles. The combination of these two pharmacophores in the N-(4-phenyl-1,3-thiazol-2-yl)benzamide structure has been a focal point for researchers aiming to develop new drugs with enhanced efficacy and novel mechanisms of action.

The thiazole-benzamide core is particularly noted for its role in the development of agents targeting a variety of diseases. Research has consistently shown that derivatives of this scaffold exhibit a broad range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov This wide-ranging potential has cemented the thiazole-benzamide scaffold as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Historical Context and Evolution of Research on Thiazole Benzamide Derivatives

The journey of thiazole-benzamide derivatives in academic research is intrinsically linked to the historical development of thiazole (B1198619) chemistry. A pivotal moment in this history was the discovery of the Hantzsch thiazole synthesis, a reaction that provided a straightforward method for creating the thiazole ring. This foundational synthetic methodology paved the way for the creation of a vast array of thiazole derivatives.

Early research into thiazole-containing compounds often focused on their utility as dyes and in photographic sensitizers. However, the discovery of the antimicrobial properties of sulfathiazole, a thiazole derivative, marked a significant turning point, steering research towards the medicinal applications of this heterocyclic system.

The evolution of research on thiazole-benzamide derivatives, specifically, has been a story of incremental but significant advancements. Initial studies often involved the synthesis of various derivatives and screening them for a wide range of biological activities. This broad-based screening approach led to the identification of compounds with promising antimicrobial and anticancer effects. Over time, research has become more targeted, with scientists designing and synthesizing derivatives with specific modifications to enhance their activity against particular biological targets. This evolution reflects a broader trend in drug discovery, moving from serendipitous discovery to rational drug design.

Biological Activities and Preclinical Pharmacological Potential of N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Derivatives

Antimicrobial Activity

The quest for novel antimicrobial agents is a pressing global challenge due to the rise of drug-resistant pathogens. N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives have emerged as a promising area of research in this field, with studies demonstrating their efficacy against a spectrum of bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives were synthesized and screened for their antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). scielo.br The results indicated that chloro and nitro substituted derivatives exhibited good activity against E. coli, while all the synthesized derivatives showed moderate activity against S. aureus. scielo.br

In another study, N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives were evaluated against a panel of Gram-positive (Bacillus subtilis, Bacillus cereus, Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli, Klebsiella aerogenes) bacteria. nih.gov The study found that trisubstituted derivatives incorporating bulky groups showed considerable antibacterial activity, with some compounds demonstrating significant efficacy, suggesting the importance of the 4-nitrophenyl thiazole-2-amino group for potent activity. nih.gov

Furthermore, the antimicrobial activity of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives was investigated. researchgate.net Specific derivatives were identified as broad-spectrum antimicrobial agents against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria. researchgate.net

Derivative Class Gram-Positive Strain(s) Gram-Negative Strain(s) Key Findings
N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl] benzamide (B126)Staphylococcus aureusEscherichia coliChloro and nitro derivatives showed good activity against E. coli; all derivatives showed moderate activity against S. aureus. scielo.br
N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amineBacillus subtilis, Bacillus cereus, Staphylococcus aureusSalmonella typhi, Escherichia coli, Klebsiella aerogenesTrisubstituted derivatives with bulky groups were more active; the 4-nitrophenyl thiazole-2-amino group was important for activity. nih.gov
N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamideStaphylococcus aureus, Bacillus subtilisEscherichia coli, Klebsiella pneumoniaCertain derivatives demonstrated broad-spectrum activity against the tested strains. researchgate.net

Antifungal Efficacy against Pathogenic Fungi (e.g., Aspergillus, Candida)

The antifungal potential of this compound derivatives has also been a subject of investigation. In the same study that evaluated antibacterial activity, N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]benzamide derivatives were tested against Aspergillus niger and Aspergillus oryzae. scielo.br All derivatives displayed moderate activity against A. niger, while dichloro and dinitro derivatives showed good activity against A. oryzae. scielo.br

A separate study focused on a new antifungal agent, (4-phenyl-1,3-thiazol-2-yl)hydrazine, which exhibited high in vitro antifungal activities against a range of pathogenic fungi including Candida, Aspergillus, Cryptococcus, and Dermatophytes. nih.gov This compound was also found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of Candida albicans. nih.gov

Moreover, the antifungal activity of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives was screened against Aspergillus niger and Saccharomyces cerevisiae. researchgate.net Specific derivatives were found to be effective antifungal agents at minimum inhibitory concentrations. researchgate.net

Derivative Class Fungal Strain(s) Key Findings
N-[5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl] benzamideAspergillus niger, Aspergillus oryzaeModerate activity against A. niger; good activity for dichloro and dinitro derivatives against A. oryzae. scielo.br
(4-phenyl-1,3-thiazol-2-yl)hydrazineCandida, Aspergillus, Cryptococcus, DermatophytesHigh in vitro antifungal activity; inhibits hyphae and biofilm formation in C. albicans. nih.gov
N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamideAspergillus niger, Saccharomyces cerevisiaeCertain derivatives showed significant antifungal activity. researchgate.net

Anti-Mycobacterial Activity

Research has also extended to the anti-mycobacterial potential of these compounds. A series of N-(5-substituted phenylthiazol-2-yl)pyrimidine-5-carboxamide derivatives were synthesized and screened for their inhibitory effect against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds in this series demonstrated high anti-mycobacterial activity, with another showing moderate activity when compared to standard drugs like isoniazid (B1672263) and streptomycin. researchgate.net

Another study reported the synthesis of 1,3,4-thiadiazole (B1197879) derivatives incorporating a bis-benzamide moiety and their screening for antimycobacterial activity against M. tuberculosis H37Rv strains. researchgate.net Several of the synthesized compounds showed more activity compared to the standard drugs employed. researchgate.net

Derivative Class Mycobacterial Strain Key Findings
N-(5-substituted phenylthiazol-2-yl)pyrimidine-5-carboxamidesMycobacterium tuberculosis H37RvTwo derivatives showed high activity, and one showed moderate activity compared to standard drugs. researchgate.net
1,3,4-Thiadiazole derivatives with bis-benzamide moietyMycobacterium tuberculosis H37RvSeveral compounds exhibited higher activity than standard drugs. researchgate.net

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of this compound derivatives has been evaluated through various in vitro and in vivo models.

In Vitro Evaluation Models (e.g., Protein Denaturation Assays)

Protein denaturation is a well-documented cause of inflammation. The ability of this compound derivatives to inhibit protein denaturation has been used as a measure of their in vitro anti-inflammatory activity. One study synthesized a series of N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamides and evaluated their anti-inflammatory activity using a protein denaturation method. researchgate.net Several compounds were found to be significant active agents in this assay. researchgate.net

Another research effort focused on novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine, which were investigated for their anti-inflammatory properties using protein denaturation of egg albumin and bovine serum albumin. nih.gov The tested compounds exhibited a concentration-dependent inhibition of protein denaturation, with one compound demonstrating the highest protective effect, closely approximating the standard drug indomethacin (B1671933). nih.gov

Evaluation Model Derivative Class Key Findings
Protein Denaturation AssayN-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamidesSeveral derivatives showed significant activity in inhibiting protein denaturation. researchgate.net
Protein Denaturation AssayBenzenesulfonamide derivatives of 5′-aminospirotriazolotriazineCompounds showed concentration-dependent inhibition of protein denaturation, with one being comparable to indomethacin. nih.gov

In Vivo Models for Inflammatory Response Assessment (e.g., Carrageenan-Induced Edema)

The carrageenan-induced paw edema model in rats is a widely used in vivo test to screen for acute anti-inflammatory activity. A study on substituted phenyl thiazole (B1198619) derivatives synthesized from acetophenones and thiourea (B124793) evaluated their anti-inflammatory activity using this model. wjpmr.com The results indicated that a nitro-substituted thiazole derivative showed better anti-inflammatory activity at the third hour compared to the standard drug nimesulide. wjpmr.com

In a similar vein, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated stronger anti-inflammatory activity than indomethacin in the carrageenan-induced rat paw edema model, achieving maximum inhibition at the fourth hour. nih.govresearchgate.net These findings highlight the potential of these derivatives as potent anti-inflammatory agents.

Evaluation Model Derivative Class Key Findings
Carrageenan-Induced Rat Paw EdemaSubstituted phenyl thiazole derivativesA nitro-substituted derivative showed better activity at 3 hours compared to nimesulide. wjpmr.com
Carrageenan-Induced Rat Paw EdemaBenzenesulfonamide derivatives of 5′-aminospirotriazolotriazineDerivatives showed stronger and more sustained anti-inflammatory activity than indomethacin. nih.govresearchgate.net

Anticancer and Cytotoxic Activity

Derivatives of the this compound scaffold have emerged as a promising area of research in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through diverse and complex mechanisms. The inherent chemical versatility of this scaffold allows for molecular modifications that can enhance potency and selectivity, making it a valuable template for future drug design.

In Vitro Cytotoxicity Screening against Various Cancer Cell Lines

A number of studies have highlighted the in vitro cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The antiproliferative activity of these compounds is often evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

One study synthesized two series of new thiazole-based analogs and screened them for their cytotoxic potency against the MDA-MB-231 breast cancer cell line. cu.edu.eg The results, measured as the half-maximal inhibitory concentration (IC50), indicated that several derivatives possessed moderate to good cytotoxic activity. cu.edu.eg Notably, compounds with specific substitutions on the phenyl ring of the thiazole moiety exhibited the highest potency. The 4-chlorophenylthiazolyl derivative (compound 4b) and the 3-nitrophenylthiazolyl derivative (compound 4d) displayed significant cytotoxic activity, with IC50 values of 3.52 µM and 1.21 µM, respectively. cu.edu.eg The activity of the 3-nitrophenyl derivative was comparable to that of the reference drug sorafenib (B1663141) (IC50 = 1.18 µM). cu.edu.eg This suggests that the presence of electron-withdrawing groups at specific positions on the phenyl ring can enhance the anticancer activity of these compounds. cu.edu.eg

Compound DerivativeCancer Cell LineIC50 (µM)Reference Drug (IC50, µM)
4-chlorophenylthiazolyl derivativeMDA-MB-231 (Breast Cancer)3.52Sorafenib (1.18)
3-nitrophenylthiazolyl derivativeMDA-MB-231 (Breast Cancer)1.21Sorafenib (1.18)

Mechanistic Insights into Anticancer Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are not solely due to general cytotoxicity but are also linked to specific molecular mechanisms that regulate cell proliferation and survival. Key among these are the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle progression in cancer cells.

For instance, a 3-nitrophenylthiazolyl derivative was shown to induce cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 cells. cu.edu.eg This disruption of the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, this derivative was found to induce apoptosis, as evidenced by an increase in the percentage of cells in the pre-G1 phase of the cell cycle. cu.edu.eg The study also delved deeper into the apoptotic mechanism, revealing that the compound reduced the mitochondrial membrane potential (MMP) and increased the level of the tumor suppressor protein p53. cu.edu.eg The disruption of MMP is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria. The activation of p53 can trigger both cell cycle arrest and apoptosis in response to cellular stress or DNA damage.

Another study on a 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide derivative also suggested that it induces cell cycle arrest at the G2/M phase. These findings indicate that this compound derivatives can exert their anticancer effects by interfering with fundamental cellular processes that are often dysregulated in cancer.

Kinase Inhibition Profiles (e.g., EGFR/HER-2, CDK1)

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Several studies have investigated the potential of this compound and related thiazole derivatives to inhibit the activity of key oncogenic kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).

A series of novel thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and evaluated for their kinase inhibitory activity. nih.gov Two compounds, a phenyl-imidazo[2,1-b]thiazole derivative (compound 39) and a furan-imidazo[2,1-b]thiazole derivative (compound 43), emerged as potent dual inhibitors of both EGFR and HER2 kinases. nih.gov Compound 39 exhibited IC50 values of 0.153 µM and 0.108 µM against EGFR and HER2, respectively, while compound 43 showed IC50 values of 0.122 µM and 0.078 µM for the same kinases. nih.gov

Similarly, another study focused on novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives as EGFR inhibitors. scienceopen.com Several of these compounds demonstrated significant EGFR inhibitory activity at sub-micromolar concentrations, with the most potent derivatives showing IC50 values in the range of 83 to 305 nM, which is comparable to the reference inhibitor erlotinib (B232) (IC50 = 57 nM). scienceopen.com While not direct this compound analogs, these findings highlight the potential of the broader thiazole scaffold in targeting EGFR.

Compound DerivativeTarget KinaseIC50 (µM)
Phenyl-imidazo[2,1-b]thiazole derivative (39)EGFR0.153
Phenyl-imidazo[2,1-b]thiazole derivative (39)HER20.108
Furan-imidazo[2,1-b]thiazole derivative (43)EGFR0.122
Furan-imidazo[2,1-b]thiazole derivative (43)HER20.078

Enzyme Inhibition Studies

Beyond their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit other enzymes with therapeutic relevance.

Tyrosinase Inhibitory Potential

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders and for skin whitening applications.

A study on a novel bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, demonstrated significant inhibitory effects on mushroom tyrosinase. mdpi.com This compound exhibited an IC50 value of 29.71 µM, showing a 2.4-fold higher inhibitory effect than the standard inhibitor kojic acid (IC50 = 72.27 µM) and a nearly 13-fold higher effect than ascorbic acid (IC50 = 385.6 µM). mdpi.com The high inhibitory activity was attributed to the presence of two thiazole units in the molecule. mdpi.com Although not a direct this compound, this research highlights the potential of the thiazole moiety in designing potent tyrosinase inhibitors.

Another study synthesized a unique series of N-arylated 4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core and evaluated their mushroom tyrosinase inhibitory activity. nih.gov One of the derivatives, compound 9c, was found to inhibit mushroom tyrosinase non-competitively by forming an enzyme-inhibitor complex. nih.gov

Compound DerivativeEnzymeIC50 (µM)Standard (IC50, µM)
4-[bis(thiazol-2-ylamino)methyl]phenolMushroom Tyrosinase29.71Kojic Acid (72.27)

Zinc-Activated Channel (ZAC) Antagonism

The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. Its physiological role is not yet fully understood, but it is considered a potential therapeutic target. A study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the ZAC. nih.gov

Through a screening of a compound library, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester was identified as a novel ZAC antagonist. nih.govnih.govresearchgate.net Further structure-activity relationship studies led to the identification of more potent analogs with IC50 values in the range of 1–3 µM. nih.govnih.govresearchgate.net One of the most characterized analogs, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective and potent ZAC antagonist. nih.govnih.govresearchgate.net

Functional studies revealed that TTFB acts as a negative allosteric modulator of ZAC, meaning it binds to a site on the receptor different from the agonist binding site to inhibit its activity. nih.govnih.gov It was shown to be a non-competitive antagonist of Zn2+-induced signaling and to target the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov TTFB was also found to be selective for ZAC, showing no significant activity at other related receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors at a concentration of 30 µM. nih.govnih.gov

Other Relevant Enzyme Targets (e.g., USP7, PDE-4, Pin1, LSD1)

While direct inhibitory activity of this compound derivatives on Ubiquitin-specific-processing protease 7 (USP7) and Lysine-specific demethylase 1 (LSD1) is not extensively documented in the available literature, related thiazole-containing structures have been investigated for their effects on other key enzymes like Phosphodiesterase-4 (PDE-4) and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).

Phosphodiesterase-4 (PDE-4) , an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), is a target for inflammatory diseases. The thiazole-based compound Tetomilast has been identified as a PDE-4 inhibitor with an IC50 of 74 nM. uel.ac.uk This compound has been shown to stimulate the expression of anti-inflammatory mediators. uel.ac.uk

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in various cancers and represents a promising target for anticancer therapies. A series of novel thiazole derivatives were designed and synthesized, with some compounds bearing an oxalic acid group at the 4-position demonstrating potent Pin1 inhibitory activity with IC50 values in the low micromolar range. nih.gov For instance, compound 10b from this series was identified as a potent Pin1 inhibitor with an IC50 of 5.38μM. nih.gov Further research into benzimidazole (B57391) derivatives has also yielded potent Pin1 inhibitors, with some compounds showing IC50 values as low as 0.37 μM. nih.gov

The following table summarizes the Pin1 inhibitory activity of selected thiazole derivatives.

CompoundStructureIC50 (µM)
10b Thiazole derivative with an oxalic acid group5.38
13g Benzimidazole derivative0.37
6h Benzimidazole derivative0.64

This data is based on studies of related thiazole and benzimidazole scaffolds.

Other Reported Biological Activities

The thiazole nucleus is a component of various compounds that have been investigated for their anticonvulsant properties. biointerfaceresearch.com A series of novel thiazolidin-4-one substituted thiazoles were synthesized and evaluated for their antiepileptic potential. biointerfaceresearch.com In this series, the compound 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative. biointerfaceresearch.com

Similarly, research into 1,3,4-thiadiazole derivatives, which are structurally related to the 1,3-thiazole core, has also revealed significant anticonvulsant activity. A study on (2-benzamido-5-substituted-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl) benzamide derivatives showed that bromo-substituted compounds, such as MH-B1T2 (2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide) , offered significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com Another study on 1,3,4-thiadiazole-acid-amide derivatives found that compounds containing a benzothiazole (B30560) hydrophobic domain linked through an amino acetamide (B32628) showed potent activity in the maximal electroshock (MES) model. nih.gov Specifically, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine showed 100% protection at a 30 mg/kg dose with no neurotoxicity. nih.gov

The anticonvulsant activity of these related scaffolds suggests that the this compound core is a promising area for the development of new antiepileptic agents. The presence of a hydrophobic phenyl ring and the potential for various substitutions on both the phenyl and benzamide rings allow for the fine-tuning of anticonvulsant activity. nih.gov

Derivatives of the 1,3-thiazole scaffold have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, a series of new pyridyl-phenyl-thiazoles were synthesized and evaluated. The compound PPT08 demonstrated an EC50 of 1.8 µM, which is more potent than the reference drug benznidazole (B1666585) (EC50 = 1.94 µM), and a high selectivity index (SI > 111). abq.org.br The substitution with a 4-pyridyl ring was found to be important for the antitrypanosomal potential. abq.org.br

Another study investigated 4-thiazolidinone (B1220212) and 1,3-thiazole derivatives. While the 1,3-thiazole derivatives in this particular study were found to be inactive, a related 4-thiazolidinone derivative, 2h , was more potent than benznidazole against the amastigote form of the parasite, with an IC50 of 2.4 μM. oatext.com Research on naphthyl-thiazole derivatives also indicated cytotoxic potential against T. cruzi. unl.pt These findings highlight the potential of the broader thiazole scaffold in the development of new treatments for Chagas disease. abq.org.broatext.com

The table below shows the anti-Trypanosoma cruzi activity of a selected pyridyl-phenyl-thiazole derivative compared to the standard drug.

CompoundEC50 (µM)Selectivity Index (SI)
PPT08 1.8>111
Benznidazole 1.94>103

The this compound scaffold is related to several classes of compounds that have been investigated for their anti-HIV activity. For instance, a series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides were synthesized and evaluated for their antiviral activity. znaturforsch.com Within this series, compounds 35 and 39 showed significant activity against the HIV-2 strain ROD, with IC50 values of 2.02 µg/mL and 0.40 µg/mL, respectively. znaturforsch.com These compounds exhibited high selectivity indices of ≥52 and >313, respectively. znaturforsch.com A quantitative structure-activity relationship (QSAR) study on a similar series of compounds also highlighted their potential as anti-HIV agents. researchgate.net

Furthermore, N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have demonstrated moderate to potent activity against wild-type HIV-1. nih.gov The most promising compound in this series, 6v , had an EC50 of <7 µg/ml. nih.gov The thiazole ring is a common feature in these active compounds, suggesting that the this compound core structure could be a valuable template for designing new anti-HIV agents. nih.gov

The anti-HIV-2 activity of selected N-(thiazol-2(3H)-ylidene)-benzamide derivatives is presented in the table below.

CompoundIC50 (µg/mL) against HIV-2 (ROD)Selectivity Index (SI)
35 2.02≥52
39 0.40>313

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Analogs

Impact of Substituents on the Benzamide (B126) Moiety on Biological Potency

The nature and position of substituents on the benzamide phenyl ring play a critical role in modulating the biological activity of N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs.

Influence of Halogenation and Nitro Groups

Halogen and nitro group substitutions on the benzamide ring have been shown to significantly affect the biological potency of these compounds. The electron-withdrawing nature of these substituents can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. researchgate.net

For instance, in a series of N-(thiazol-2-yl)-benzamide analogs tested as antagonists for the Zinc-Activated Channel (ZAC), halogenation at various positions of the benzamide phenyl ring led to a range of activities. nih.gov The introduction of a 3-fluorophenyl group resulted in an analog with potent inhibitory activity. nih.gov Conversely, a pentafluorophenyl substitution led to a considerably weaker antagonist. nih.gov Dichloro substitution, as in a 3,5-dichlorophenyl moiety, has been shown to lead to inactivity in certain analogs. nih.gov

The position of the nitro group is also a key determinant of activity. The nitro group's strong electron-withdrawing properties can significantly impact the molecule's electronic distribution. researchgate.net Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers have shown that the position of the nitro group (ortho, meta, or para) influences the compound's geometry and solid-state arrangement, which can, in turn, affect biological activity. mdpi.com Specifically, an ortho-nitro substituent can cause steric hindrance, leading to a distorted geometry. mdpi.com While direct SAR data for nitro-substituted N-(4-phenyl-1,3-thiazol-2-yl)benzamides is context-specific, the general principle is that both the electronic effects and the position of the nitro group are crucial factors in determining potency. scielo.brlibretexts.org

Table 1: Influence of Halogen and Nitro Group Substitution on the Benzamide Moiety
SubstituentPositionObserved Effect on Biological PotencyReference Compound
3-FluorometaPotent inhibitionN-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide
2,3,4,5,6-Pentafluoro-Considerably weaker antagonistAnalog of N-(4-(tert-butyl)thiazol-2-yl)benzamide
3,5-DichlorometaInactiveAnalog of N-(4-ethylacetyl-thiazol-2-yl)benzamide
NitroorthoCan cause steric hindrance and distorted geometryN-(benzo[d]thiazol-2-yl)-o-nitrobenzamide
Chloro and Nitro-Good activity against E. coli in some derivativesN-[5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazol-2-yl] benzamide derivatives

Effect of Alkyl, Aryl, and Heteroaryl Substitutions

The introduction of alkyl, aryl, and heteroaryl groups on the benzamide moiety also significantly influences biological activity. The size, lipophilicity, and electronic nature of these substituents are key factors.

In the context of ZAC antagonists, the introduction of methyl, ethoxy, or acetyl groups in the 3-position of the phenyl ring substantially decreased activity. nih.gov However, a 3-dimethylamino analog was found to be roughly equipotent to the more active compounds in the series, suggesting that electronic donating groups might be tolerated or even beneficial in some cases. nih.gov

Table 2: Effect of Alkyl, Aryl, and Heteroaryl Substitutions on the Benzamide Moiety
SubstituentPositionObserved Effect on Biological PotencyReference Series
Methyl3Substantially decreased activityZAC Antagonists
Ethoxy3Substantially decreased activityZAC Antagonists
Acetyl3Substantially decreased activityZAC Antagonists
Dimethylamino3Roughly equipotent to active analogsZAC Antagonists

Role of the Thiazole (B1198619) Ring Substituents in Modulating Activity

Substituents on the thiazole ring are crucial for the biological activity of this class of compounds. The thiazole ring itself is considered integral for activity in many cases. nih.gov

Significance of the 4-Phenyl Substituent

In some series of compounds, the presence of an aromatic or heteroaromatic group at the 4-position of the thiazole was found to be less favorable for activity compared to bulky aliphatic groups. nih.gov This suggests that for certain targets, a hydrophobic and sterically large, non-aromatic substituent is preferred at this position.

Effects of Additional Substituents on the Thiazole Core

The introduction of other substituents on the thiazole ring, particularly at the 5-position, has been shown to be a critical determinant of activity. Small electron-withdrawing groups, such as methoxy (B1213986) or nitro, in the 5-position of the thiazole ring have yielded some of the more potent analogs in certain studies. nih.gov In contrast, analogs with electron-donating groups like methyl or phenyl in this position were found to be inactive. nih.gov

Furthermore, the nature of the substituent at the 4-position can have a profound effect. For instance, the introduction of bulky aliphatic groups like a tert-butyl group at the 4-position has been shown to substantially increase activity in some series, whereas a 4-methyl or 4-ethyl group was less favorable. nih.gov

Table 3: Effects of Substituents on the Thiazole Core
PositionSubstituent TypeExample SubstituentObserved Effect on Biological Potency
4AromaticPhenylCan be less favorable than bulky aliphatic groups for some targets
4Bulky Aliphatictert-ButylSubstantially increased activity in some series
4Small AlkylMethyl, EthylLess favorable for activity in some series
5Small Electron-WithdrawingMethoxy, NitroYielded more potent analogs in some studies
5Electron-DonatingMethyl, PhenylResulted in inactive analogs in some studies
5Bulky AlkoxyEthoxyLed to inactivity, possibly due to steric hindrance

Conformational Flexibility and Its Correlation with Biological Activity

Studies on related structures have shown that the molecule is generally not planar. For example, in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the phenyl ring plane has a dihedral angle of 74.89 (5)° with the thiazole ring plane. nih.gov In another study of N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, two different conformations were observed in the asymmetric unit, with dihedral angles between the benzene (B151609) and thiazole rings of 33.8 (2)° and 59.7 (2)°. nih.gov This indicates that the molecule can adopt different conformations, and the preferred conformation for biological activity may be target-dependent.

The presence of an intramolecular hydrogen bond, for example between the amide N-H and an oxygen atom of a substituent, can restrict the conformational flexibility and lock the molecule into a more rigid conformation. This can be either beneficial or detrimental to activity, depending on whether the resulting conformation is complementary to the target's binding site.

Rational Drug Design Strategies Based on SAR Analysis

The comprehensive SAR data available for this compound analogs provides a solid foundation for the rational design of new, potentially more potent and selective molecules. The primary goal of such strategies is to systematically modify the chemical structure to optimize interactions with the biological target.

One key strategy involves the exploration of substitutions on the thiazole ring. SAR studies have shown that the nature of the substituent at the 4-position of the thiazole ring is a major determinant of antagonist potency at the ZAC. nih.gov For instance, replacing the phenyl group with a bulky, lipophilic group like tert-butyl has been shown to be favorable. nih.gov Further exploration of various alkyl and cycloalkyl groups at this position could lead to improved activity.

Another important avenue for rational design is the modification of the phenyl ring of the benzamide moiety. The existing data indicates that substitutions at the meta-position of this ring are particularly influential. nih.gov For example, a 3-fluoro substitution was found in a potent analog. nih.gov A systematic scan of different electron-withdrawing and electron-donating groups at the ortho-, meta-, and para-positions would be a logical next step to further probe the electronic and steric requirements of the binding pocket.

Furthermore, the amide linker itself could be a target for modification. While the benzamide core appears important, isosteric replacements could be considered to alter the compound's physicochemical properties, such as solubility and metabolic stability, without disrupting the key binding interactions.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to refine the design process. nih.govresearchgate.net By building a homology model of the target receptor, if the crystal structure is unavailable, and docking the existing analogs, a more detailed understanding of the binding site can be achieved. This can guide the design of new compounds with optimized interactions.

Table 2: Rational Design Strategies Guided by SAR of this compound Analogs

Structural MoietySAR ObservationRational Design StrategyDesired Outcome
Thiazole Ring (4-position) Bulky, lipophilic groups (e.g., tert-butyl) are well-tolerated and can enhance potency. nih.govIntroduce a variety of alkyl, cycloalkyl, and other lipophilic groups.Increased potency and potentially improved selectivity.
Benzamide Phenyl Ring Substitutions at the meta-position (e.g., 3-fluoro) are favorable for activity. nih.govSystematically explore a range of substituents (halogens, alkyls, alkoxys) at all positions (ortho, meta, para).Optimization of electronic and steric interactions to enhance binding affinity.
Amide Linker The benzamide core is a common feature in active compounds.Consider bioisosteric replacements (e.g., thioamide, reversed amide) to modulate physicochemical properties.Improved pharmacokinetic profile (e.g., solubility, metabolic stability).
Overall Scaffold The relative orientation of the aromatic rings is likely important for binding.Introduce conformational constraints (e.g., by bridging the rings) to lock the molecule in a bioactive conformation.Increased potency and reduced off-target effects.

Computational Chemistry and Molecular Modeling Investigations of N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic understanding of the molecular structure and electronic properties that govern the reactivity and interactions of N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives.

DFT calculations are also crucial for understanding the electronic properties of these molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key quantum chemical descriptors that provide insights into the electron-donating and accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. For a series of thiazole (B1198619) azo dyes, DFT calculations revealed that the HOMO orbitals were spread over the donor moiety and the thiazole ring, while the LUMO orbitals were shaped by the nature of the acceptor moieties. Such analyses are vital for predicting the charge transfer properties and potential non-linear optical behavior of this compound derivatives.

Table 1: Selected DFT-Calculated Electronic Properties of Thiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Thiazole Azo Dye A-5.98-3.212.77
Thiazole Azo Dye B-6.02-3.542.48
Thiazole Azo Dye C-6.11-3.892.22

Note: The data presented is for representative thiazole azo dyes and serves to illustrate the application of DFT in determining electronic properties.

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interaction among bonds, and it also provides a convenient basis for investigating charge transfer or conjugative interactions in molecular systems. In the study of thiazole azo dyes, NBO analysis has been used to elucidate the stability of the molecules arising from charge delocalization. bohrium.com

The analysis can quantify the donor-acceptor interactions, which are crucial for understanding the electronic stabilization of the molecule. For example, NBO analysis of thiazole azo dyes revealed significant charge transfer from the methoxyphenyl ring towards the thiazole ring, contributing to the stability of the dyes. bohrium.com These interactions, often represented by the second-order perturbation energy E(2), provide a quantitative measure of the delocalization effects. Such insights are critical for understanding the structure and reactivity of this compound derivatives.

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a ligand to a specific protein target.

Molecular docking simulations have been instrumental in identifying the potential biological targets of this compound derivatives and in profiling their interactions with the amino acid residues in the active site of these targets. For instance, a study on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides identified E. coli dihydroorotase as a potential antibacterial target. The docking results revealed favorable interactions between the ligands and the amino acid residues of the enzyme.

Similarly, in a study of thiazole-benzamide derivatives as α-glucosidase inhibitors, molecular docking was used to understand the binding mode of the most active compound within the enzyme's active site. nih.gov These studies typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the ligand's affinity and specificity towards the target protein.

A critical aspect of molecular docking is the prediction of the binding affinity between a ligand and its target protein, which is typically expressed as a binding energy value. Scoring functions are used to estimate this binding affinity. In the aforementioned study of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, the compounds with promising antibacterial activity exhibited binding affinity values ranging from -7.1 to -7.4 kcal/mol against E. coli dihydroorotase.

The binding affinity values help in ranking and prioritizing compounds for further experimental testing. It is important to note that these are theoretical predictions, and while they provide valuable guidance, they need to be validated by experimental assays.

Table 2: Predicted Binding Affinities of Benzamide (B126) Derivatives Against E. coli Dihydroorotase

CompoundBinding Affinity (kcal/mol)
3a-7.4
3b-7.2
3c-7.1
3e-7.2

Note: The data is for N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides and illustrates the output of molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of the ligand within the binding site and for understanding the dynamic behavior of the ligand-protein complex.

In studies of related thiazole derivatives, MD simulations have been employed to confirm the stability of the ligand's binding pose obtained from docking. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains in its binding pocket in a stable conformation.

Furthermore, MD simulations can provide insights into the flexibility of different regions of the protein upon ligand binding and can help to identify key residues that are crucial for maintaining the stability of the complex. Although specific MD simulation studies on this compound were not prominently found in the initial search, the application of this technique to similar thiazole-containing compounds underscores its importance in validating docking results and in providing a more comprehensive understanding of the ligand-receptor interactions at an atomic level. nih.gov Future research could benefit from applying MD simulations to elucidate the dynamic behavior of this compound and its derivatives in complex with their biological targets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a cornerstone of early-phase drug discovery, allowing for the computational assessment of a molecule's pharmacokinetic profile. This analysis helps to identify potential liabilities that could prevent a compound from being effective or safe.

Lipinski's Rule of Five and Druglikeness Assessment

Lipinski's Rule of Five is a widely used guideline to evaluate the "druglikeness" of a chemical compound and its likelihood of being orally bioavailable. The rule establishes four simple physicochemical parameters: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Compounds that comply with these rules are considered more likely to be successful drug candidates.

While specific Lipinski's Rule of Five data for this compound is not available in the reviewed literature, studies on similar N-phenylbenzamide-thiazoles have been conducted to assess their druglikeness profiles. researchgate.net Such analyses are critical for this class of compounds to ensure that new derivatives possess favorable properties for oral administration.

Blood-Brain Barrier Penetration Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. Computational models are often used to predict BBB penetration based on a molecule's physicochemical properties, such as its size, polarity, and lipophilicity. There is currently no specific published data concerning the predicted or experimental BBB penetration of this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of close contacts like hydrogen bonds, van der Waals forces, and π-π stacking interactions.

This type of analysis has been performed on structurally related compounds. For instance, studies on N-(Benzo[d]thiazol-2-yl)-nitrobenzamide derivatives have used Hirshfeld analysis to understand how different substituent positions influence crystal packing through non-covalent interactions. mdpi.com Another study on (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino} also employed this technique to identify the most significant intermolecular contacts, which were found to be H···H, C···H, O···H, and N···H interactions. nih.gov Furthermore, research on N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, a very close thioamide analogue, has provided detailed crystal structure data, revealing the key hydrogen bonds and planar arrangements that stabilize its solid-state structure. nih.gov These studies underscore the utility of Hirshfeld analysis for understanding the solid-state behavior of this class of molecules, even though specific data for the target compound, this compound, is not yet published.

Future Research Directions and Translational Perspectives for N 4 Phenyl 1,3 Thiazol 2 Yl Benzamide Research

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The generation of a diverse chemical library is fundamental to expanding the therapeutic applicability of the N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold. While classical synthetic routes, such as the base-catalyzed cyclization of 1-aroyl-3-aryl thioureas with α-haloketones like acetophenone (B1666503), have been established, future efforts should be directed towards more efficient and versatile methodologies. researchgate.net

Future synthetic explorations could include:

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of analogs. This would involve varying the substituents on both the phenyl ring attached to the thiazole (B1198619) and the benzamide (B126) phenyl ring.

Modern Coupling Reactions: Utilizing advanced cross-coupling reactions to introduce a wider array of functional groups that are not accessible through traditional methods. This could lead to compounds with improved physicochemical properties and biological activity.

Flow Chemistry: Implementing continuous flow synthesis to allow for safer, more scalable, and efficient production of lead compounds and their intermediates. This is particularly relevant for translating promising candidates from the laboratory to a larger scale.

Scaffold Hopping and Bioisosteric Replacement: Designing and synthesizing novel heterocyclic cores that mimic the this compound structure to explore new chemical space and potentially improve drug-like properties.

These advanced synthetic strategies will be crucial for building a structurally rich library of compounds, which is essential for comprehensive structure-activity relationship (SAR) studies and the identification of optimized clinical candidates.

Identification of New Biological Targets and Mechanisms of Action

A significant breakthrough in understanding the biological role of this scaffold was the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.gov Functional studies have suggested that these compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov

Despite this important discovery, the full spectrum of biological targets for this compound and its derivatives remains largely unexplored. Future research should prioritize:

Target Deconvolution Studies: Employing chemoproteomics and other target identification technologies to uncover novel binding partners and biological pathways modulated by this chemical class.

Mechanism of Action Elucidation: For analogs showing activities like antifungal or anticancer effects, detailed mechanistic studies are required to identify the specific enzymes, receptors, or signaling pathways they inhibit or activate. researchgate.netbrieflands.com For instance, investigating the precise mechanism of ZAC antagonism, including whether the inhibition is state-dependent, will be critical. nih.gov

Selectivity Profiling: Screening promising compounds against a broad panel of receptors, ion channels, and enzymes to determine their selectivity profile. High selectivity is a key characteristic of a successful therapeutic agent, minimizing off-target effects. Studies have already shown that select analogs have no significant activity at other Cys-loop receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govnih.gov

Development of Potent and Selective this compound Analogs

The development of analogs with enhanced potency and selectivity is a cornerstone of drug discovery. Initial SAR studies on ZAC antagonists have provided valuable insights. For example, it was found that introducing a 4-tert-butyl group on the thiazole ring was beneficial for antagonist activity. nih.gov

Future efforts to develop improved analogs should leverage these initial findings and incorporate:

Structure-Activity Relationship (SAR) Expansion: Systematically modifying the thiazole and benzamide moieties to build a comprehensive SAR model. This will guide the rational design of more potent compounds.

Computational Modeling: Using molecular docking and other computational tools to predict the binding modes of analogs to their targets, such as ZAC. This can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity.

Fragment-Based Drug Discovery: Utilizing fragments of the core scaffold to probe interactions with the target protein, followed by linking these fragments to generate highly potent and efficient ligands. mdpi.com

Below is a data table summarizing the ZAC antagonist activity of selected N-(thiazol-2-yl)benzamide analogs, which can inform future design strategies.

Compound IDModifications to ScaffoldIC50 (µM) at ZACEfficacy (% Inhibition at 10 µM)
1 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester~10~60%
2b 4-tert-butyl group on thiazole ring1-3~100%
4c Modification to phenyl ring1-3~100%
5a (TTFB) 4-tert-butyl on thiazole, 3-fluoro on phenyl1-3~100%

This table is generated based on data from functional characterization studies at the Zinc-Activated Channel (ZAC). nih.gov

Combination Therapies and Synergistic Effects

Exploring the potential of this compound analogs in combination with existing therapeutic agents could open up new treatment paradigms. This is particularly relevant for complex diseases like cancer, where multi-drug regimens are standard.

Future research in this area should focus on:

Synergy Screening: Evaluating the efficacy of lead compounds in combination with standard-of-care drugs (e.g., chemotherapeutics, targeted agents) in relevant cell-based and in vivo models. The goal is to identify synergistic or additive interactions that could lead to improved therapeutic outcomes and potentially lower required doses.

Combination with Radiotherapy: For compounds with demonstrated anticancer activity, investigating their potential as radiosensitizers could be a valuable avenue. This involves assessing whether the compound can enhance the tumor-killing effects of gamma irradiation.

Mechanistic Basis of Synergy: If synergistic effects are observed, further studies should be conducted to understand the underlying molecular mechanisms. This knowledge can help in designing more effective and rational combination therapies.

Advanced Preclinical Characterization and Efficacy Studies

Translating a promising compound from the bench to the clinic requires a rigorous and comprehensive preclinical evaluation. For the this compound class, the next steps involve moving beyond initial in vitro assays to more complex biological systems.

Key areas for advanced preclinical characterization include:

In Vivo Efficacy Models: Testing lead compounds in relevant animal models of disease. For ZAC antagonists, this could include models of neurological or psychiatric disorders where ZAC is implicated. For compounds with anticancer potential, xenograft or patient-derived xenograft (PDX) models would be appropriate.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising analogs. A favorable pharmacokinetic profile is essential for achieving adequate drug exposure at the target site in vivo.

Toxicology Assessment: Conducting preliminary toxicology studies in cellular and animal models to identify any potential liabilities and to establish a therapeutic window.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the biological activity of the compounds in preclinical and, eventually, clinical settings. This could involve measuring the modulation of the target (e.g., ZAC activity) or downstream signaling pathways.

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and pave the way for the development of novel medicines for a range of human diseases.

Q & A

Q. What are the standard synthetic methodologies for preparing N-(4-phenyl-1,3-thiazol-2-yl)benzamide derivatives?

The synthesis typically involves coupling a substituted benzoyl chloride with a 2-aminothiazole derivative under basic conditions. For example, reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine yields the target compound. Post-synthesis purification includes washing with 10% NaHCO₃ and recrystallization from methanol to achieve high purity (>95%) . Variations in substituents on the benzamide or thiazole ring require tailored reaction conditions (e.g., reflux in ethanol with glacial acetic acid for triazole-thiazole hybrids) .

Q. How is structural characterization performed for this compound derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm hydrogen environments and substituent positions.
  • X-ray crystallography : Identifies intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) and π-π stacking between aromatic rings .
  • IR spectroscopy : Validates functional groups like amide C=O stretches (~1650 cm⁻¹). Computational tools (e.g., Molinspiration) calculate physicochemical properties (LogP, PSA) to predict bioavailability .

Q. What are the solubility and stability considerations for these compounds in experimental settings?

Derivatives with hydrophobic substituents (e.g., 2,4-dimethylphenyl) exhibit low aqueous solubility, necessitating DMSO or ethanol as solvents. Storage under desiccated conditions at +4°C prevents hydrolysis of the amide bond . For in vivo studies, formulations with co-solvents (e.g., cyclodextrins) improve bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Derivatives like INH1 inhibit the Hec1/Nek2 mitotic pathway, disrupting spindle assembly and inducing apoptosis. In vitro kinase assays show IC₅₀ values <1 µM, while xenograft models demonstrate tumor growth suppression by >50% at 10 mg/kg doses. Structural optimization (e.g., morpholine sulfonyl groups) enhances target specificity and reduces off-target effects .

Q. How are these compounds utilized in positron emission tomography (PET) imaging for neurological targets?

Carbon-11-labeled analogs (e.g., [¹¹C]ITMM) target metabotropic glutamate receptor 1 (mGluR1). Autoradiography in rat brains confirms high-specificity binding in the cerebellum and thalamus. PET studies in primates reveal rapid brain uptake (peak at 5–10 min) and >90% receptor occupancy, validated by blocking experiments with mGluR1-selective ligands .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies in reported IC₅₀ values (e.g., urease inhibition vs. PFOR enzyme activity) may arise from assay conditions (pH, substrate concentration) or structural variations. Standardization using recombinant enzymes and molecular docking (e.g., Molegro Virtual Docker) clarifies binding modes. For example, the amide anion in nitazoxanide derivatives directly inhibits PFOR via hydrogen bonding to active-site residues, while urease inhibition requires bulkier substituents .

Q. How are pharmacokinetic properties optimized for CNS-targeted derivatives?

Key modifications include:

  • Fluorine substitution : Enhances blood-brain barrier penetration (e.g., 4-fluoro analogs show 2× higher brain uptake).
  • Morpholine/pyrimidine groups : Improve solubility and reduce plasma protein binding.
  • Isopropylamine side chains : Increase metabolic stability, as seen in PET ligands with <5% metabolite formation in brain tissue .

Experimental Design & Data Analysis

Q. What in vitro/in vivo models validate the antiparasitic activity of these compounds?

In vitro assays against Giardia lamblia or Cryptosporidium parvum use ATP depletion as a proxy for PFOR inhibition. In vivo efficacy is tested in murine models, with ED₅₀ values correlated to amide group electronegativity. Contradictory results (e.g., variable potency against anaerobic vs. aerobic parasites) are resolved via transcriptomic analysis of enzyme expression .

Q. How are structure-activity relationship (SAR) studies conducted for these derivatives?

SAR involves:

  • Systematic variation of substituents (e.g., phenyl, pyridyl, trifluoromethyl) on the benzamide and thiazole rings.
  • Quantitative analysis of binding affinity (Kᵢ), solubility (LogS), and cytotoxicity (CC₅₀) using regression models.
  • Molecular dynamics simulations to predict substituent effects on target binding (e.g., mGluR1’s hydrophobic pocket) .

Q. What crystallographic tools are critical for resolving structural ambiguities?

The SHELX suite (e.g., SHELXL for refinement) analyzes X-ray data to identify hydrogen-bonding networks and torsional angles. For example, SHELXPRO interfaces with PDB files to validate mGluR1-ligand complexes, resolving discrepancies between computational and experimental binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.